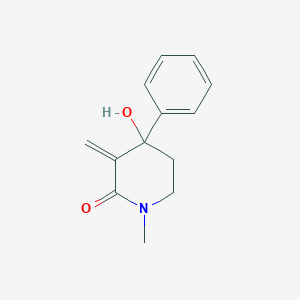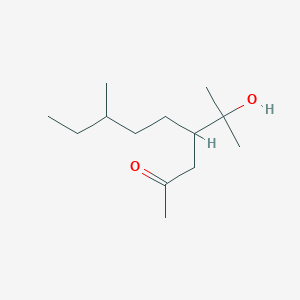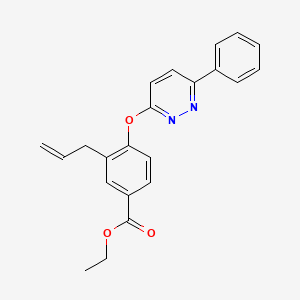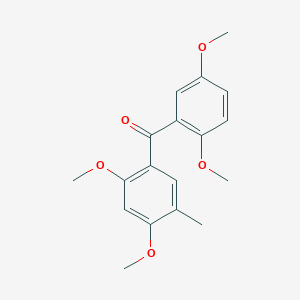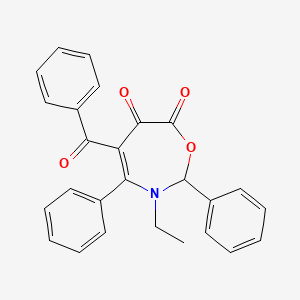![molecular formula C32H18N4O4 B14589414 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] CAS No. 61256-08-4](/img/structure/B14589414.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] is a complex organic compound that features a biphenyl core with two benzofuran-oxadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] typically involves multiple steps, including the formation of the benzofuran and oxadiazole rings. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach is the use of microwave-assisted synthesis, which has been shown to be effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of palladium-catalyzed cross-coupling reactions under ambient conditions . These methods are advantageous due to their efficiency and the ability to recycle catalysts, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using sodium borohydride in dioxane.
Substitution: Electrophilic substitution reactions, such as halogenation, can be performed on the benzofuran rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in the presence of hypervalent iodine reagents.
Reduction: Sodium borohydride in dioxane.
Substitution: Halogenation using butyl lithium.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in tumor growth, leading to anti-cancer effects . The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-phenyl-1-benzofuran-2-yl derivatives: These compounds share a similar benzofuran core and exhibit antimicrobial and antioxidant activities.
1,4-Bis(5-phenyloxazol-2-yl)benzene: Another compound with a similar biphenyl structure, used in different applications.
Uniqueness
What sets 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] apart is its dual benzofuran-oxadiazole moieties, which confer unique electronic and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
61256-08-4 |
|---|---|
Molekularformel |
C32H18N4O4 |
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
2-(1-benzofuran-2-yl)-5-[4-[4-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H18N4O4/c1-3-7-25-23(5-1)17-27(37-25)31-35-33-29(39-31)21-13-9-19(10-14-21)20-11-15-22(16-12-20)30-34-36-32(40-30)28-18-24-6-2-4-8-26(24)38-28/h1-18H |
InChI-Schlüssel |
KGTVWHSWMLVHDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NN=C(O6)C7=CC8=CC=CC=C8O7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
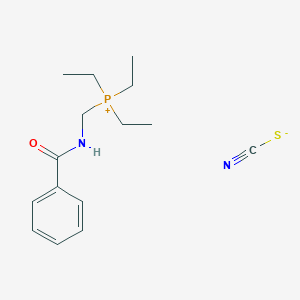

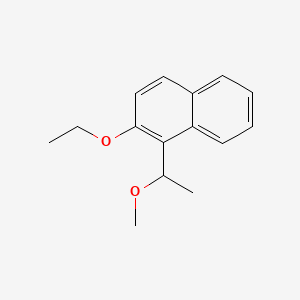
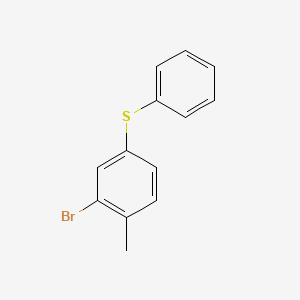
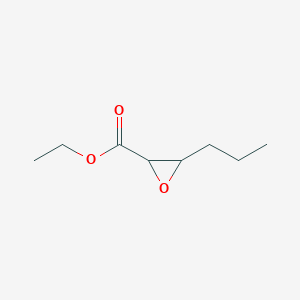

![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
